molecular formula C9H7NO2 B555150 Indole-3-carboxylic acid CAS No. 771-50-6

Indole-3-carboxylic acid

Cat. No.: B555150
CAS No.: 771-50-6
M. Wt: 161.16 g/mol
InChI Key: KMAKOBLIOCQGJP-UHFFFAOYSA-N
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Description

Indole-3-carboxylic acid is a significant heterocyclic compound that belongs to the indole family It is characterized by the presence of a carboxyl group attached to the third position of the indole ring

Synthetic Routes and Reaction Conditions:

    Fischer Indole Synthesis: One of the common methods for synthesizing this compound involves the Fischer indole synthesis.

    One-Pot Cascade Method: Another approach involves a robust one-pot cascade method using isatins and dimethyl sulfoxide (DMSO).

Industrial Production Methods:

    Phosgene Method: In an industrial setting, this compound can be synthesized by reacting indoles with phosgene in the presence of anhydrous zinc chloride.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

    Substitution: The compound can participate in substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidized Derivatives: Products such as indole-3-carboxaldehyde and this compound esters.

    Reduced Derivatives: Products like indole-3-methanol and indole-3-ethylamine.

    Substituted Derivatives: Various substituted indoles depending on the reagents used.

Mechanism of Action

Target of Action

Indole-3-carboxylic acid (I3C), like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

The interaction of I3C with its targets results in a variety of changes. For instance, when activated by I3C, the aryl hydrocarbon receptor (AHR) inhibits the activation of receptor-interacting protein kinase 1 (RIPK1) and the subsequent assembly of necrosome in a time-dependent manner . This leads to the suppression of NF-κB activation and a decrease in the expression of TNF-α, IL-1β, IL-6, and IL-8 .

Biochemical Pathways

I3C is synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzymes ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 are involved in this biosynthesis . AAO1 functions in the oxidation of indole-3-carbaldehyde (ICHO) to I3C in both non-treated and silver nitrate (AgNO3)-treated leaves, whereas CYP71B6 is relevant for I3C derivative biosynthesis specifically after induction .

Result of Action

The molecular and cellular effects of I3C’s action are diverse. For example, I3C has been shown to ameliorate body weight loss, colon length shortening, and colonic pathological damage in colitis mice . It also reduces the disease activity index (DAI) and histological (HI) scores, as well as alleviates colonic necroptosis and inflammation .

Action Environment

The action, efficacy, and stability of I3C can be influenced by various environmental factors. For instance, gut microbiota is involved in the bioconversion of indoles from tryptophan (Trp), which is an essential amino acid derived entirely from the diet . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Biochemical Analysis

Biochemical Properties

Indole-3-carboxylic acid is synthesized from tryptophan via intermediates indole-3-acetaldoxime and indole-3-acetonitrile . It interacts with various enzymes and proteins, including ARABIDOPSIS ALDEHYDE OXIDASE1 (AAO1) and Cytochrome P450 (CYP) 71B6 . These interactions play a vital role in the biosynthesis of this compound derivatives .

Cellular Effects

This compound influences cell function significantly. It impacts cell signaling pathways, gene expression, and cellular metabolism. For instance, it is involved in the biosynthesis of indole-3-acetic acid, which is a key player in plant growth and development .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. CYP71B6, for example, converts indole-3-acetonitrile into this compound, thereby releasing cyanide .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For instance, it is part of the biosynthetic pathway of indole-3-acetic acid .

Comparison with Similar Compounds

  • Indole-3-acetic acid
  • Indole-3-carbinol
  • Indole-3-carbaldehyde

Indole-3-carboxylic acid stands out due to its diverse applications and unique chemical properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1H-indole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMAKOBLIOCQGJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50227886
Record name Indole-3-carboxylic acid
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Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Indole-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003320
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

771-50-6
Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name Indole-3-carboxylic acid
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Record name INDOLE-3-CARBOXYLIC ACID
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Record name Indole-3-carboxylic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 °C
Record name Indole-3-carboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003320
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

reacting the 4-bromomethyl-2'-[2-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl]biphenyl with 2-transmetalated 1-but-1-yl-1H-indole-3-carboxylic acid in the presence of phosphinated palladium catalyst to give 1-butyl-2-[2'-92-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl)biphenyl-4-ylmethyl]-1H-indole-3-carboxylic acid; and
[Compound]
Name
4-bromomethyl-2'-[2-(1-methyl-1-phenylethyl)-2H-tetrasol-5-yl]biphenyl
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Synthesis routes and methods II

Procedure details

As mentioned herein, many of the compounds studied were obtained from ChemBridge Corporation or from the NCI's Drug Synthesis and Chemistry Branch. The inventors also synthesized several dozens of analogs in their laboratory, e.g., 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone, 1-[1-(4-chlorobenzyl)-1H-indol-3-yl]ethanone, {1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde, {1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol, 1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid, (1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol, 1H-Indole-3-carboxaldehyde, 1-[(3-methoxy-4-chlorophenyl)methyl], 1H-Indole-3-methanol, 1-[(3-chloro-4-fluorophenyl)methyl], Methanol, 1-[1-(b-D-glucopyranosyloxy)-1H-indol-3-yl], 1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy), and 1H-Indole-3-biocytin-hydrazide, 1-[(4-chlorophenyl)methyl]-(9CI). Typically, two approaches were used to synthesize new analogs or analogs that are not commercially available. One approach was through reduction by LiAlH4 or NaBH4 or oxidation by KMnO4 of commercially available indole-3-carboxyaldehyde analogs to obtain indole-3-methanol or indole-3-carboxylic acid analogues. The second approach was to synthesize new compounds by using various compound building blocks as shown in FIG. 12. Briefly, 1.0 mmol of building block A (containing indole) was dissolved in anhydrous DMSO and mixed with 1.1 mmol of NaH. After 1 h of stirring at room temperature, 1.2 mmol of building block B (benzyl halides) was added, and the mixture was stirred at room temperature for another 24 h. Then, after the addition of distilled water (3× volume of DMSO), the mixture was extracted with chloroform or dichloromethane. The organic phase was washed with 10% NaCl. The water residue was then removed by adding anhydrous Na2SO4 which was in turn removed by filtering through a paper filter. The solution was then concentrated by rotary vacuum evaporation. The products were separated and purified by silica gel column chromatography based on the polarity of the compounds, using CH2Cl2:n-hexane (1:1) or CHCl3:methanol (20:1) as eluents, or by crystallization based on their solubility in various agents. The organic eluents were then removed by vacuum evaporation to obtain the final products. The purity and molecular weight of the final products were determined by high-performance liquid chromatography-mass spectrometry (HPLC-MS) (performed at the Pharmaceutical Development Center of our institution). The identities of the compounds were determined by nuclear magnetic resonance (NMR) analyses. The examples for HPLC-MS and NMR analysis for Oncrasin-27 after synthesis and purification are shown in FIG. 13. Most of the compounds had purity of >95˜99%, and their molecular weights matched the predicted molecule, as shown by HPLC-MS. Only compounds with a purity of 95% or higher shown by HPLC-MS were used for testing in cultured cells.
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[Compound]
Name
1H-Indole-3-methanol,1-(b-D-ribofuranosyloxy)
Quantity
0 (± 1) mol
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reactant
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[Compound]
Name
1H-Indole-3-biocytin-hydrazide
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0 (± 1) mol
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0 (± 1) mol
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reactant
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0 (± 1) mol
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Reaction Step Nine
Name
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]ethanone
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0 (± 1) mol
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Reaction Step Ten
Name
1-[1-(3-chlorobenzyl)-1H-indol-3-yl]ethanone
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0 (± 1) mol
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Reaction Step Eleven
Quantity
0 (± 1) mol
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reactant
Reaction Step Twelve
Name
{1-[4-(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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0 (± 1) mol
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Reaction Step Thirteen
Name
1-[3,5-bis(trifluoromethyl)benzyl]-1H-indole-3-carbaldehyde
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0 (± 1) mol
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Reaction Step Fourteen
Name
{1-[3,5-bis(trifluoromethyl)benzyl]-1H-indol-3-yl}methanol
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0 (± 1) mol
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Reaction Step Fifteen
Name
1-(4-tert-butylbenzyl)-1H-indole-3-carboxylic acid
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0 (± 1) mol
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Name
(1-(4-tert-butylbenzyl)-1H-indol-3-yl)methanol
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0 (± 1) mol
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Reaction Step 17

Synthesis routes and methods III

Procedure details

To a solution of 6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde (60 mg, 0.17 mmol) in acetonitrile (3 mL) was added tert-butanol (3 mL), water (3 mL) and 2-methyl-2-butene (1.38 mL). The reaction mixture was stirred for 2 min then treated with sodium chlorite (338 mg, 3.76 mmol) and sodium phosphate monobasic (787 mg, 5.04 mmol). The mixture was stirred at room temperature overnight. The reaction was quenched with sodium sulfite and concentrated in vacuo to give a residue, which was dissolved with ethyl acetate (50 mL), washed with brine (3×15 mL), dried over sodium sulfate and concentrated in vacuo. The residue was purified by prep-HPLC to give 2,2-dimethylpropoxy)phenyl]-1H-indole-3-carboxylic acid (20 mg, 32%) as an off-white solid. MS (ES−) 372.1 (M−H)−. 1H NMR (400 MHz, CD3OD) δ 8.01 (s, 1H), 7.99 (s, 1H) 7.56 (s, 1H), 7.35 (d, 2H), 6.98 (d, 2H), 3.80 (s, 2H), 3.49 (s, 2H), 1.04 (s, 6H).
Name
6-chloro-5-[4-(3-hydroxy-2,2-dimethylpropoxy)phenyl]-1H-indole-3-carbaldehyde
Quantity
60 mg
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reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
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Quantity
3 mL
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solvent
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Name
Quantity
3 mL
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solvent
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3 mL
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solvent
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338 mg
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reactant
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Quantity
787 mg
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reactant
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Quantity
50 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Indole-3-carboxylic acid
Reactant of Route 2
Indole-3-carboxylic acid
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Reactant of Route 3
Indole-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Indole-3-carboxylic acid
Reactant of Route 5
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Indole-3-carboxylic acid
Reactant of Route 6
Indole-3-carboxylic acid
Customer
Q & A

Q1: What is the molecular formula and weight of indole-3-carboxylic acid?

A1: The molecular formula of this compound is C9H7NO2, and its molecular weight is 161.16 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Spectroscopic data for this compound includes:* Mass Spectrometry: m/e (percent relative intensity) 161 (100), 144 (87), 116 (27) []* Nuclear Magnetic Resonance (NMR): δ (DMSO-d6) 7.33 (m, 3H), 8.01 (m, 3H), 11.77 (s, 1H, COOH) []* Infrared (IR) Spectroscopy: (KBr disk) cm-1, 2,500-3,000, 1,740, 1,410, 1,305, 1,230, 1,218, 1,128, 1,105 []* Ultraviolet-Visible (UV-Vis) Spectroscopy: λmax (95% ethanol) nm (ε), 215 (3.12 × 104), 282 (9.95 × 103), 290 (9.47 × 103) []

Q3: How does the presence of halogen atoms affect the crystal structure of this compound?

A3: Studies have shown that halogen atom substitution (F, Cl, Br) at different positions on the this compound molecule significantly impacts its crystal structure. This influence extends to the molecular π⋯π stacking motifs and the types of intermolecular interactions observed. []

Q4: Are there any computational studies on the acidity of this compound?

A4: Yes, ab initio molecular orbital and DFT calculations have been conducted to determine the gas-phase and aqueous phase acidities of this compound. These calculations, coupled with experimental data from Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometry, demonstrate that this compound acts as an NH acid in the gas phase and an OH acid in aqueous solution. []

Q5: What is the role of this compound in plant defense mechanisms?

A5: this compound is a key metabolite in the defense response of plants, particularly in cruciferous species like Arabidopsis thaliana. It serves as a precursor for the biosynthesis of various indolic defense metabolites, including the phytoalexin camalexin, and derivatives of indole-3-carbaldehyde (ICHO) and this compound (ICOOH). These compounds are produced in response to pathogen attacks and contribute to plant immunity. [, , ]

Q6: How does this compound contribute to callose priming in plants?

A6: Studies using Arabidopsis thaliana have shown that this compound can induce resistance against the fungal pathogen Plectosphaerella cucumerina. This resistance is linked to the priming of callose accumulation, a plant defense mechanism. The process involves an increase in abscisic acid (ABA) levels, activation of starch amylase (BAM1), and enhanced vesicular trafficking, ultimately leading to faster and stronger callose deposition at the infection site. [, ]

Q7: Does this compound have any potential in cancer treatment?

A7: Research suggests that this compound can enhance the anti-cancer potency of doxorubicin in colorectal cancer cells. This effect is mediated by the induction of cellular senescence, a state of permanent growth arrest, leading to inhibited cell proliferation and tumor growth suppression. []

Q8: What are some methods for synthesizing this compound derivatives?

A8: Various methods exist for synthesizing this compound derivatives, including:* From Benzyloxyindoles: This procedure involves converting benzyloxyindoles to their corresponding 1- and 3-carbethoxy derivatives, followed by alkaline hydrolysis and debenzylation to obtain the desired hydroxyindole-3-carboxylic acids. []* Decarboxylation of Indole-3-carboxylic Acids: This method utilizes acidic conditions or basic conditions with a catalyst like K2CO3 or promoter like acetonitrile to remove the carboxyl group from indole-3-carboxylic acids, yielding the corresponding indoles. [, ]* Palladium-Catalyzed Decarboxylative ortho-Amidation: This approach employs a palladium catalyst and isothiocyanates to achieve ortho-amidation of indole-3-carboxylic acids, resulting in the formation of indole-2-amides. This method exploits the deciduous directing group nature of the carboxyl functionality. []* Gold(III)-Catalyzed Decarboxylative C3-Benzylation: This strategy utilizes a gold(III) catalyst and benzylic alcohols to facilitate the decarboxylative coupling of indole-3-carboxylic acids, leading to the formation of 3-benzylindoles. This reaction proceeds efficiently in water, generating CO2 and water as byproducts. []* Prototropic Generation of Dipoles: This method involves reacting imines of (2-aminophenyl)acetic acid under mild conditions to obtain 2-substituted indole-3-carboxylic acids. The cyclisation mechanism is thought to involve a 1,5-dipole. []* Palladium(0)-Catalyzed Intramolecular α-Arylation: This method utilizes a palladium catalyst and potassium phenoxide to promote intramolecular α-arylation of β-(2-iodoanilino) esters, providing a valuable route to this compound ester derivatives. []

Q9: Can indole-3-carboxylic acids act as a directing group in organic synthesis?

A9: Yes, the carboxyl group in indole-3-carboxylic acids can act as a deciduous directing group. This property has been exploited in palladium-catalyzed ortho-amidation reactions, where the carboxyl group directs the reaction to the ortho position and is subsequently removed. []

Q10: How is this compound metabolized in mammals?

A10: In goats and mice, this compound is primarily metabolized through the formation of mono- and dihydroxy-3-methyloxindoles, followed by conjugation with glucuronic acid or sulfate. [] In rats, it is partially excreted unchanged and reduced to this compound, which is then excreted along with its glucuronide. []

Q11: Are there any known drug interactions with this compound?

A11: While specific drug interactions haven't been extensively studied for this compound itself, its structural similarity to other indole derivatives suggests potential interactions with drugs metabolized by cytochrome P450 enzymes. Further research is needed to determine the extent and clinical relevance of such interactions.

Q12: What are the potential biomarkers related to this compound metabolism?

A12: While research on specific biomarkers associated with this compound is ongoing, its role in tryptophan metabolism and involvement in pathways related to plant defense and mammalian detoxification suggests potential biomarkers within these areas. Further investigation could explore the use of this compound levels and its metabolites as potential indicators of disease states or treatment efficacy in both plants and animals.

Q13: Is this compound toxic?

A13: While generally considered safe at low concentrations, comprehensive toxicity data for this compound is limited. Further research is needed to evaluate its potential toxicity, particularly at higher doses and with prolonged exposure.

Q14: How do structural modifications of this compound affect its biological activity?

A14: The biological activity of this compound can be modulated by structural modifications. For instance, introducing a halogen atom at the 6-position increases its herbicidal activity as a potential antagonist of the auxin receptor protein TIR1. [] Additionally, replacing the carboxylic acid with an ester or amide group can significantly alter its interaction with biological targets, as seen in the development of 5-HT4 receptor agonists with potent antinociceptive activity. []

Q15: What analytical methods are commonly employed to detect and quantify this compound?

A15: Several analytical techniques are used to identify and quantify this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to separate and quantify this compound and its derivatives from complex mixtures. [, ]* Thin-Layer Chromatography (TLC): TLC is a simple and versatile technique for separating and identifying this compound and its metabolites. [, ]* Mass Spectrometry (MS): MS techniques, particularly when coupled with chromatographic methods like HPLC (LC-MS) or gas chromatography (GC-MS), are highly sensitive and specific for identifying and quantifying this compound and its metabolites in various matrices. [, , ]* Electrochemical Methods: Electrochemical techniques, such as differential pulse voltammetry, can be employed for sensitive and selective detection of this compound using modified electrodes. []

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